4-Acetamido-2,4-didexoy-D-glycero-beta-D-galacto-octopyranosylphosphonic acid (AN axial phosphonate)
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Overview
Description
4-Acetamido-2,4-Didexoy-D-Glycero-Beta-D-Galacto-Octopyranosylphosphonic Acid is a complex organic compound belonging to the class of oxanes. These compounds contain an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,4-Didexoy-D-Glycero-Beta-D-Galacto-Octopyranosylphosphonic Acid involves multiple steps, typically starting with the preparation of the oxane ring structure. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are still under development, given its experimental status. the process generally involves large-scale synthesis techniques, including the use of high-pressure reactors and advanced purification methods to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2,4-Didexoy-D-Glycero-Beta-D-Galacto-Octopyranosylphosphonic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome, but they generally require controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
4-Acetamido-2,4-Didexoy-D-Glycero-Beta-D-Galacto-Octopyranosylphosphonic Acid has several scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of oxanes and related structures.
Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Acetamido-2,4-Didexoy-D-Glycero-Beta-D-Galacto-Octopyranosylphosphonic Acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to cleave the terminal sialic acid (N-acetyl neuraminic acid) from carbohydrate chains in glycoproteins, providing free sialic acid that can be used as a carbon and energy source . This interaction is facilitated by the compound’s unique structure, which allows it to bind effectively to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-4′-isothiocyanato-2,2′-stilbenedisulfonic acid disodium salt hydrate: This compound shares some structural similarities but differs in its functional groups and applications.
Other Oxanes: Compounds containing the oxane ring structure, such as various organic phosphonic acids and acetamides.
Uniqueness
4-Acetamido-2,4-Didexoy-D-Glycero-Beta-D-Galacto-Octopyranosylphosphonic Acid is unique due to its specific combination of functional groups and its ability to interact with biological molecules in a way that other similar compounds cannot. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H20NO9P |
---|---|
Molecular Weight |
329.24 g/mol |
IUPAC Name |
[(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]phosphonic acid |
InChI |
InChI=1S/C10H20NO9P/c1-4(13)11-8-5(14)2-7(21(17,18)19)20-10(8)9(16)6(15)3-12/h5-10,12,14-16H,2-3H2,1H3,(H,11,13)(H2,17,18,19)/t5-,6+,7-,8+,9+,10+/m0/s1 |
InChI Key |
QITAGYVZDNZULE-HDBWYCHPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@H](O[C@H]1[C@@H]([C@@H](CO)O)O)P(=O)(O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)P(=O)(O)O)O |
Origin of Product |
United States |
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